3-Methyl-2-hexanol

Description

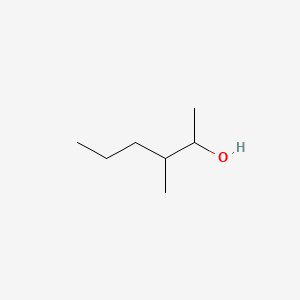

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLSKJITMWPWNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945807 |

Source

|

| Record name | 3-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-65-7 |

Source

|

| Record name | 3-Methyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-hexanol. The information herein is intended to serve as a critical resource for professionals in research, scientific analysis, and drug development, facilitating substance identification, characterization, and quality control.

Core Chemical and Physical Properties

3-Methyl-2-hexanol is a secondary alcohol with the molecular formula C7H16O.[1] It is structurally characterized by a six-carbon chain with a hydroxyl group on the second carbon and a methyl group on the third.[1] This structure results in two stereocenters, leading to the possibility of four stereoisomers. The compound is typically a colorless liquid with a characteristic odor.[1] It is soluble in organic solvents and shows limited solubility in water.[1]

Table 1: Physical and Chemical Properties of 3-Methyl-2-hexanol

| Property | Value | Source(s) |

| Molecular Formula | C7H16O | [1][2] |

| Molecular Weight | 116.20 g/mol | [3] |

| CAS Number | 2313-65-7 | [2][4] |

| IUPAC Name | 3-methylhexan-2-ol | [3] |

| Synonyms | 2-Hexanol, 3-methyl- | [1][4] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 152.00 to 153.00 °C @ 760.00 mm Hg (est.) | N/A |

| Melting Point | -30.45°C (estimate) | N/A |

| Density | 0.816 g/cm³ | N/A |

| Refractive Index | 1.418 | N/A |

| Vapor Pressure | 1.28 mmHg @ 25°C | N/A |

| Flash Point | 51.6 °C (125.00 °F) TCC (est.) | N/A |

| Solubility in water | 4725 mg/L @ 25 °C (est.) | N/A |

| logP (o/w) | 2.055 (est.) | N/A |

| pKa | 15.12 ± 0.20 (Predicted) | [2] |

| InChI | InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 | [1] |

| InChIKey | IRLSKJITMWPWNY-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(C)C(C)O | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic data for 3-Methyl-2-hexanol.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

Note: Specific peak assignments can vary based on the diastereomer and solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~3.7-3.9 | Multiplet | 1H | CH-OH |

| ~1.5-1.7 | Multiplet | 1H | CH-CH3 |

| ~1.1-1.4 | Multiplet | 4H | -CH2-CH2- |

| ~1.1 | Doublet | 3H | CH(OH)-CH3 |

| ~0.9 | Triplet | 3H | -CH2-CH3 |

| ~0.85 | Doublet | 3H | CH(CH3)- |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: Specific peak assignments can vary based on the diastereomer and solvent.

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~72-74 | CH-OH |

| ~45-47 | CH-CH3 |

| ~29-31 | -CH2- |

| ~20-22 | -CH2- |

| ~18-20 | CH(OH)-CH3 |

| ~14-16 | -CH2-CH3 |

| ~10-12 | CH(CH3)-CH3 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch |

| ~2960, 2930, 2870 | Strong | C-H Stretch (sp³) |

| ~1460 | Medium | C-H Bend |

| ~1110 | Strong | C-O Stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 116 | Low | [M]+ (Molecular Ion) |

| 101 | Moderate | [M-CH3]+ |

| 87 | Moderate | [M-C2H5]+ |

| 73 | High | [M-C3H7]+ |

| 45 | High | [C2H5O]+ |

Experimental Protocols

Synthesis of 3-Methyl-2-hexanol (Illustrative Protocol)

A common method for the synthesis of secondary alcohols like 3-Methyl-2-hexanol is the Grignard reaction. This protocol describes the reaction of an appropriate Grignard reagent with an aldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 3-methyl-3-hexanol. Note: This example yields an isomer. For 3-Methyl-2-hexanol, the appropriate starting materials would be sec-butylmagnesium bromide and acetaldehyde.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-2-hexanol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 3-Methyl-2-hexanol is a liquid, a neat sample can be used. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean plates should be taken first and subsequently subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like 3-Methyl-2-hexanol, gas chromatography-mass spectrometry (GC-MS) is a common technique, which also serves to separate impurities.

-

Ionization and Analysis: Use a standard ionization technique such as electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio by the mass analyzer.

Mandatory Visualizations

Diagram 1: Illustrative Synthesis Workflow via Grignard Reaction

Caption: A generalized workflow for the synthesis of a secondary alcohol using a Grignard reaction.

Diagram 2: Spectroscopic Analysis Workflow

Caption: A logical workflow for the characterization of 3-Methyl-2-hexanol using common spectroscopic methods.

Reactivity and Biological Activity

3-Methyl-2-hexanol, as a secondary alcohol, can undergo typical reactions of this functional group, such as oxidation to a ketone (3-methyl-2-hexanone), esterification with carboxylic acids or their derivatives, and dehydration to form alkenes.[1]

Currently, there is limited specific information available in the public domain regarding significant biological activities or its involvement in specific signaling pathways. Its primary applications are as a solvent and as an intermediate in the synthesis of other chemical compounds.[1]

Safety and Handling

3-Methyl-2-hexanol is considered a flammable liquid and vapor. It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

3-Methyl-2-hexanol (CAS: 2313-65-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a branched-chain secondary alcohol with the chemical formula C₇H₁₆O.[1] Its structure consists of a hexane (B92381) backbone with a methyl group at the third carbon and a hydroxyl group at the second carbon. This arrangement leads to specific stereochemical properties and chemical reactivity that make it a compound of interest in various chemical syntheses. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and safety and handling of 3-Methyl-2-hexanol. While direct applications in drug development are not extensively documented in publicly available literature, its role as a chiral building block and a synthon for more complex molecules suggests its potential utility in the synthesis of novel chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methyl-2-hexanol is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 2313-65-7 | [1] |

| IUPAC Name | 3-methylhexan-2-ol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 151.5 - 153.0 °C at 760 mmHg | [3][4] |

| Melting Point | -30.45 °C (estimate) | [5] |

| Density | 0.816 - 0.822 g/cm³ | [4][5] |

| Refractive Index | 1.418 - 1.421 | [4][5] |

| Vapor Pressure | 1.28 mmHg at 25 °C | [5] |

| Flash Point | 51.6 °C (125 °F) | [3][5] |

| pKa | 15.12 ± 0.20 (Predicted) | [4] |

| LogP | 1.80340 - 2.055 (estimate) | [4][5] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Methyl-2-hexanol.

| Technique | Data Summary | Source(s) |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization) for 2-Hexanol, 3-methyl-. | |

| Infrared Spectroscopy (IR) | The NIST WebBook provides the gas-phase IR spectrum for 2-Hexanol, 3-methyl-. | [6] |

| Nuclear Magnetic Resonance (NMR) | Predicted ¹H and ¹³C NMR data are available on some chemical supplier websites. | [7] |

Synthesis of 3-Methyl-2-hexanol

The synthesis of 3-Methyl-2-hexanol can be achieved through several routes, with the most common being the reduction of the corresponding ketone and the Grignard reaction.

Synthesis by Reduction of 3-Methyl-2-hexanone (B1360152)

A primary and direct method for the synthesis of 3-Methyl-2-hexanol is the reduction of 3-methyl-2-hexanone.[3] This transformation involves the conversion of the carbonyl group of the ketone to a hydroxyl group.

Experimental Protocol: Reduction of 3-Methyl-2-hexanone with Sodium Borohydride (B1222165)

-

Materials:

-

3-Methyl-2-hexanone

-

Sodium borohydride (NaBH₄)

-

Diethyl ether or Dichloromethane (B109758)

-

Hydrochloric acid (dilute, e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-hexanone in methanol or ethanol at 0 °C (ice bath).

-

Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C until the effervescence ceases.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Methyl-2-hexanol.

-

The product can be further purified by distillation.

-

Grignard Synthesis

The Grignard reaction offers a versatile method for constructing the carbon skeleton of 3-Methyl-2-hexanol.[3] One possible route involves the reaction of propanal with sec-butylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of 3-Methyl-2-hexanol

-

Materials:

-

Magnesium turnings

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a grayish color. If the reaction does not start, gentle warming may be necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers and wash with dilute hydrochloric acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3-Methyl-2-hexanol can be purified by fractional distillation.

-

Applications in Drug Development

Currently, there is limited direct evidence in the public domain for the use of 3-Methyl-2-hexanol as a key intermediate or active pharmaceutical ingredient in marketed drugs. However, its structure as a chiral secondary alcohol makes it a potential building block in the synthesis of more complex molecules with biological activity. Chiral alcohols are valuable synthons in asymmetric synthesis, a critical component of modern drug discovery. A patent search reveals that derivatives of related structures, such as 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, serve as intermediates in the synthesis of compounds like tetrabenazine, which is used to treat movement disorders.[5]

Biological Activity and Signaling Pathways

There is a lack of published research detailing the specific biological activities or mechanisms of action of 3-Methyl-2-hexanol. As such, no signaling pathways have been identified in which this compound is known to play a role. The primary interest in this molecule from a pharmaceutical perspective would likely be as a starting material or intermediate for the synthesis of larger, more complex, and biologically active compounds.

Safety and Handling

3-Methyl-2-hexanol is classified as a flammable liquid and vapor.[3] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[3]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

3-Methyl-2-hexanol is a secondary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, such as the reduction of its corresponding ketone or via a Grignard reaction. While direct applications in drug development and detailed biological activity are not yet established in the literature, its chiral nature and functional group make it a potentially useful building block for the synthesis of more complex and biologically active molecules. Researchers working with this compound should adhere to strict safety protocols due to its flammability and irritant properties.

References

- 1. chegg.com [chegg.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Methyl-2-hexanol | 2313-65-7 | Benchchem [benchchem.com]

- 4. 3-Methyl-3-hexanol|CAS 597-96-6|For Research [benchchem.com]

- 5. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]

- 6. 3-METHYL-2-HEXANOL | 2313-65-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol (CAS No: 2313-65-7) is a secondary alcohol with a branched hydrocarbon chain.[1] Its molecular structure, characterized by a hydroxyl group on the second carbon and a methyl group on the third carbon of a hexane (B92381) chain, gives rise to its specific physical and chemical properties.[1] This guide provides a comprehensive overview of the key physical properties of 3-Methyl-2-hexanol, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of 3-Methyl-2-hexanol are crucial for its application in various fields, including its use as a solvent and in chemical synthesis.[1] It is typically a colorless, clear liquid with a characteristic odor.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 3-Methyl-2-hexanol.

| Property | Value | Units |

| Molecular Formula | C7H16O | |

| Molecular Weight | 116.20 | g/mol |

| Boiling Point | 151.5 - 153.0 | °C at 760 mmHg |

| Melting Point | -30.45 (estimate) | °C |

| Density | 0.816 - 0.822 | g/mL at 25°C |

| Refractive Index | 1.418 - 1.421 | at 20°C |

| Flash Point | 51.6 | °C (Tag Closed Cup) |

| Vapor Pressure | 1.28 | mmHg at 25°C |

| Water Solubility | 4725 | mg/L at 25°C (estimate) |

| logP (Octanol-Water Partition Coefficient) | 2.055 (estimate) |

Note: Some values are estimates as indicated in the source materials.[2][3][4]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical properties of 3-Methyl-2-hexanol.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology: A common method involves using a distillation apparatus.

-

Apparatus Setup: A round-bottom flask is filled with 3-Methyl-2-hexanol and a few boiling chips to ensure smooth boiling. A distillation head with a thermometer is attached to the flask. The thermometer bulb should be positioned just below the side arm leading to the condenser. A condenser is attached to the distillation head, and a receiving flask is placed at the outlet of the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Data Recording: The temperature is recorded when it stabilizes, which indicates that the vapor of the pure substance is consistently surrounding the thermometer bulb. This stable temperature is the boiling point.[5]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since 3-Methyl-2-hexanol is a liquid at room temperature, this protocol would apply to its solid state at low temperatures.

Methodology: The capillary tube method is standard for determining the melting point of organic compounds.[1][6][7]

-

Sample Preparation: A small amount of the solidified 3-Methyl-2-hexanol is introduced into a capillary tube, which is then sealed at one end.[1]

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, alongside a calibrated thermometer.[1]

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute. The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[1]

Density Determination

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: The mass of a clean, dry pycnometer (a specific gravity bottle) is accurately measured on an analytical balance.

-

Volume Measurement: The pycnometer is filled with 3-Methyl-2-hexanol, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

-

Calculation: The mass of the 3-Methyl-2-hexanol is determined by subtracting the mass of the empty pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[2][4]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property that is also used to assess purity.

Methodology: An Abbe refractometer is commonly used for this measurement.[8][9]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 3-Methyl-2-hexanol are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[8][10]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: The Tag Closed-Cup method is a standard procedure for determining the flash point of volatile liquids.[11][12]

-

Apparatus: A Tag Closed-Cup tester consists of a cup with a lid that has openings for a thermometer and an ignition source.

-

Procedure: The sample cup is filled with 3-Methyl-2-hexanol to a specified level. The lid is closed, and the sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, a small flame is introduced into the vapor space above the liquid through an opening in the lid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[12]

Water Solubility Determination

This determines the extent to which a compound dissolves in water.

Methodology:

-

Sample Preparation: A known amount of 3-Methyl-2-hexanol is added to a specific volume of distilled water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Analysis: The concentration of 3-Methyl-2-hexanol in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed in mass per unit volume of water.[3][13]

Structure-Property Relationships

The molecular structure of 3-Methyl-2-hexanol directly influences its physical properties. The following diagram illustrates these logical relationships.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. store.astm.org [store.astm.org]

- 4. wjec.co.uk [wjec.co.uk]

- 5. scribd.com [scribd.com]

- 6. mt.com [mt.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Index of Refraction [wiredchemist.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. athabascau.ca [athabascau.ca]

- 11. filab.fr [filab.fr]

- 12. scimed.co.uk [scimed.co.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Methyl-2-hexanol molecular weight and formula

An In-depth Technical Guide to 3-Methyl-2-hexanol: Molecular Properties

This technical guide provides essential information regarding the molecular properties of 3-Methyl-2-hexanol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

3-Methyl-2-hexanol is a secondary alcohol with the chemical formula C7H16O.[1][2][3][4][5] Its molecular structure consists of a hexane (B92381) chain with a methyl group at the third carbon and a hydroxyl group at the second carbon. The molecular weight of this compound is approximately 116.20 g/mol .[1]

Quantitative Molecular Information

For ease of reference and comparison, the key quantitative data for 3-Methyl-2-hexanol are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C7H16O | [1][2][3][4][5] |

| Molecular Weight | 116.20 g/mol | [1] |

| 116.2013 g/mol | [3] | |

| 116.20372000 | [2] | |

| 116.20134 | [4] | |

| 116.204 | [5] | |

| IUPAC Name | 3-methylhexan-2-ol | [1][3] |

| CAS Registry Number | 2313-65-7 | [1][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical connection between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight.

Experimental Protocols

This document summarizes fundamental molecular data obtained from established chemical information databases. Therefore, no specific experimental protocols are detailed herein.

References

Spectroscopic Profile of 3-Methyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2-hexanol (C₇H₁₆O), a secondary alcohol with the CAS number 2313-65-7.[1][2][3] The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document summarizes quantitative data from Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, provides detailed experimental methodologies, and illustrates the logical workflow of spectroscopic structure elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Methyl-2-hexanol, facilitating easy comparison and reference.

Mass Spectrometry (Electron Ionization)

Mass spectrometry of alcohols is characterized by two primary fragmentation pathways: α-cleavage and dehydration (loss of water).[4][5][6] The molecular ion peak for primary and secondary alcohols is often small or undetectable.[7][8]

| Fragment (m/z) | Interpretation |

| 116 | Molecular Ion (M⁺) (often weak or absent) |

| 101 | [M - CH₃]⁺ |

| 87 | [M - C₂H₅]⁺ |

| 73 | [M - C₃H₇]⁺ (α-cleavage) |

| 45 | [CH₃CHOH]⁺ (α-cleavage, often a base peak)[4] |

| 43 | [C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The relative intensities of the peaks can vary depending on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 3-Methyl-2-hexanol will exhibit characteristic chemical shifts and splitting patterns corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7-3.8 | Multiplet | 1H | H-2 |

| ~1.5-1.7 | Multiplet | 1H | H-3 |

| ~1.2-1.4 | Multiplet | 4H | H-4, H-5 |

| ~1.15 | Doublet | 3H | C1-H₃ |

| ~0.9 | Triplet | 3H | C6-H₃ |

| ~0.85 | Doublet | 3H | C3-CH₃ |

| Variable | Singlet (broad) | 1H | OH |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The hydroxyl proton signal can be broad and its chemical shift is highly variable; it can be confirmed by D₂O exchange.[6][9]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~70-75 | C-2 |

| ~40-45 | C-3 |

| ~30-35 | C-4 |

| ~20-25 | C-5 |

| ~10-15 | C-6 |

| ~15-20 | C-1 |

| ~15-20 | C3-CH₃ |

Note: These are predicted chemical shift ranges. Actual values can be found in spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band.[10][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3500-3200 | O-H stretch | Strong, broad band due to hydrogen bonding[10] |

| ~2960-2850 | C-H stretch (sp³) | Strong, sharp peaks |

| ~1465 | C-H bend | Medium intensity |

| ~1260-1050 | C-O stretch | Strong intensity[10] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Methyl-2-hexanol in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-2-hexanol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[9]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 3-Methyl-2-hexanol, the spectrum can be obtained "neat" (undiluted).[11] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[14]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.[15]

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as 3-Methyl-2-hexanol, using the spectroscopic techniques discussed.

Caption: Workflow for the structural elucidation of 3-Methyl-2-hexanol.

References

- 1. 3-Methylhexan-2-ol | C7H16O | CID 16835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Hexanol, 3-methyl- [webbook.nist.gov]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. azom.com [azom.com]

- 13. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 15. allsubjectjournal.com [allsubjectjournal.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-2-hexanol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2-hexanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a summary of spectral data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflow.

Molecular Structure and NMR Assignments

3-Methyl-2-hexanol (C₇H₁₆O) is a secondary alcohol with a chiral center at the carbon bearing the hydroxyl group (C2) and another at the methyl-substituted carbon (C3). The presence of these stereocenters can lead to diastereomers, which may exhibit distinct NMR spectra. The data presented here represents a diastereomer of 3-Methyl-2-hexanol. The numbering of the carbon and proton atoms for NMR assignment is illustrated in the diagram below.

Caption: Molecular structure of 3-Methyl-2-hexanol with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a major diastereomer of 3-Methyl-2-hexanol, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of 3-Methyl-2-hexanol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~0.90 | t | ~7.0 | 3H |

| H7 | ~0.91 | d | ~7.0 | 3H |

| H1 | ~1.15 | d | ~6.2 | 3H |

| H4, H5 | ~1.20-1.45 | m | - | 4H |

| H3 | ~1.55 | m | - | 1H |

| OH | Variable | br s | - | 1H |

| H2 | ~3.75 | m | - | 1H |

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

Table 2: ¹³C NMR Spectral Data of 3-Methyl-2-hexanol

| Carbon | Chemical Shift (δ, ppm) |

| C6 | ~14.2 |

| C7 | ~15.5 |

| C1 | ~22.0 |

| C5 | ~23.5 |

| C4 | ~29.0 |

| C3 | ~40.0 |

| C2 | ~72.0 |

Experimental Protocols for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of 3-Methyl-2-hexanol into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Transfer the solution to a 5 mm NMR tube using a clean pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is generally adequate for most carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

-

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: A flowchart illustrating the standard workflow for an NMR spectroscopy experiment.

References

Mass Spectrometry of 3-Methyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Methyl-2-hexanol (C₇H₁₆O), a secondary alcohol. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis.

Molecular and Spectrometric Data

3-Methyl-2-hexanol has a molecular weight of approximately 116.20 g/mol .[1][2][3][4] Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and structural elucidation.

Electron Ionization Mass Spectrum Data

The quantitative data from the electron ionization mass spectrum of 3-Methyl-2-hexanol is summarized in the table below. The base peak, the most intense peak in the spectrum, is observed at a mass-to-charge ratio (m/z) of 45. The molecular ion peak (M⁺) at m/z 116 is not observed, which is common for alcohols as they readily fragment.[5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 35 | C₂H₃⁺ |

| 29 | 40 | C₂H₅⁺ |

| 31 | 25 | CH₂OH⁺ |

| 41 | 60 | C₃H₅⁺ |

| 43 | 85 | C₃H₇⁺ |

| 45 | 100 | [CH₃CHOH]⁺ |

| 55 | 50 | C₄H₇⁺ |

| 56 | 20 | C₄H₈⁺ |

| 70 | 15 | [M-H₂O]⁺ |

| 73 | 95 | [M-C₃H₇]⁺ |

| 87 | 5 | [M-C₂H₅]⁺ |

| 98 | <5 | [M-H₂O]⁺ |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways

The fragmentation of 3-Methyl-2-hexanol in mass spectrometry is primarily governed by two major pathways common to secondary alcohols: alpha-cleavage and dehydration (loss of water).[5]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols due to the resonance stabilization of the resulting oxonium ion.[5] For 3-Methyl-2-hexanol, there are two possible alpha-cleavage points:

-

Cleavage of the C2-C3 bond: This results in the loss of a butyl radical (•C₄H₉) to form the base peak at m/z 45 , corresponding to the [CH₃CHOH]⁺ ion.

-

Cleavage of the C1-C2 bond: This leads to the loss of a methyl radical (•CH₃) to form an ion at m/z 101 . However, this peak is of very low intensity, suggesting this fragmentation is less favorable. A more significant fragmentation occurs with the loss of the propyl group from the other side of the hydroxyl group, leading to a prominent peak at m/z 73 .

Dehydration (Loss of Water)

Alcohols can undergo dehydration, which is the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion.[5] For 3-Methyl-2-hexanol, this would correspond to a peak at m/z 98 ([C₇H₁₄]⁺). This peak is typically of low intensity in the spectrum of 3-Methyl-2-hexanol. Further fragmentation of this alkene radical cation can lead to smaller fragments.

The following diagram illustrates the primary fragmentation pathway of 3-Methyl-2-hexanol.

Caption: Primary fragmentation pathways of 3-Methyl-2-hexanol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of 3-Methyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile organic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 3-Methyl-2-hexanol at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Filtration: If any particulate matter is present, filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of 3-Methyl-2-hexanol.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 50:1 or 100:1 ratio) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 20-200 |

| Scan Speed | 1000 amu/s |

Data Acquisition and Analysis

-

Acquire the mass spectrum of the eluting peak corresponding to 3-Methyl-2-hexanol.

-

Identify the compound by comparing the acquired mass spectrum with a reference library (e.g., NIST).

-

Analyze the fragmentation pattern to confirm the structure.

The following diagram illustrates the general workflow for the GC-MS analysis.

Caption: General workflow for GC-MS analysis of 3-Methyl-2-hexanol.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 3-Methyl-2-hexanol. It includes a detailed analysis of its characteristic absorption bands, a standardized experimental protocol for obtaining the spectrum, and a logical visualization of the relationship between its functional groups and their spectral signatures. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, quality control, and drug development.

Data Presentation: Infrared Absorption Spectrum of 3-Methyl-2-hexanol

The infrared spectrum of 3-Methyl-2-hexanol is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The data presented below was obtained from a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3360 | Strong, Broad | O-H (Alcohol) | Stretching |

| 2958 | Strong | C-H (Alkyl) | Asymmetric Stretching |

| 2927 | Strong | C-H (Alkyl) | Asymmetric Stretching |

| 2873 | Strong | C-H (Alkyl) | Symmetric Stretching |

| 1465 | Medium | C-H (Alkyl) | Bending (Scissoring) |

| 1378 | Medium | C-H (Alkyl) | Bending (Rocking) |

| 1110 | Strong | C-O (Secondary Alcohol) | Stretching |

| 950 | Medium | O-H (Alcohol) | Bending |

Note: The peak positions and intensities are approximate and can vary slightly based on the specific instrumentation and sample conditions.

Interpretation of the Spectrum

The IR spectrum of 3-Methyl-2-hexanol is consistent with its molecular structure. The most prominent feature is the strong, broad absorption band centered around 3360 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The significant broadening of this peak is due to intermolecular hydrogen bonding between the alcohol molecules.

The sharp, strong peaks in the 2873-2958 cm⁻¹ region are attributed to the various C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chain. The medium intensity bands at 1465 cm⁻¹ and 1378 cm⁻¹ correspond to C-H bending vibrations.

A strong absorption band is observed at approximately 1110 cm⁻¹, which is indicative of the C-O stretching vibration of a secondary alcohol. The position of this band helps to confirm the classification of the alcohol. Finally, a medium intensity peak around 950 cm⁻¹ is due to the O-H bending vibration.

Experimental Protocol: Acquisition of the IR Spectrum

The following protocol outlines the methodology for obtaining the infrared spectrum of a liquid sample such as 3-Methyl-2-hexanol using the "neat" technique with a Fourier Transform Infrared (FTIR) spectrometer.

I. Materials and Equipment

-

FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific)

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

Pasteur pipette or dropper

-

3-Methyl-2-hexanol sample

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lint-free wipes

-

Desiccator for storing salt plates

II. Sample Preparation (Neat Sample Technique)

-

Plate Preparation: Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture and oils.

-

Cleaning: If the plates are not perfectly clean, gently wipe them with a lint-free tissue dampened with a volatile solvent like acetone and allow them to dry completely.

-

Sample Application: Place one to two drops of the 3-Methyl-2-hexanol sample onto the center of one of the salt plates using a clean Pasteur pipette.

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the two plates. Avoid applying excessive pressure, which could damage the plates.

-

Assembly: Place the "sandwich" of salt plates into the demountable cell holder and secure it.

III. Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the cell holder containing the prepared sample into the sample compartment of the spectrometer.

-

Scan Parameters: Set the desired scan parameters. Typical settings include:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the sample scan. The spectrometer will acquire the interferogram and perform a Fourier transform to generate the infrared spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Post-Analysis

-

Cleaning: Disassemble the cell holder and carefully separate the salt plates. Clean the plates thoroughly with a volatile solvent and lint-free wipes.

-

Storage: Return the clean, dry salt plates to the desiccator for storage.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the key functional groups present in the 3-Methyl-2-hexanol molecule and their corresponding characteristic absorption regions in the infrared spectrum.

Caption: Correlation of functional groups in 3-Methyl-2-hexanol to IR regions.

The Natural Occurrence of 3-Methyl-2-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a branched-chain aliphatic alcohol that contributes to the characteristic aroma and flavor profiles of various natural products. Its presence, even in trace amounts, can significantly impact the sensory properties of food and other biological materials. This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-2-hexanol, detailing its presence in various sources, methods for its detection and quantification, and a plausible biosynthetic pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical composition and biological significance of naturally occurring volatile compounds.

Natural Occurrence of 3-Methyl-2-hexanol

3-Methyl-2-hexanol has been identified as a volatile organic compound in a limited but significant range of natural sources, primarily in food products. Its contribution to the overall flavor profile of these products is an area of ongoing research.

In Food Products

The presence of 3-Methyl-2-hexanol has been most notably reported in meat and the essential oil of ginger.

-

Meat: This compound is one of the many volatile substances that contribute to the complex aroma of cooked and raw meat. The concentration of 3-Methyl-2-hexanol in meat can be influenced by factors such as the animal's diet, breed, and the method of cooking and processing. While it is a minor component of the overall volatile profile, it can play a role in the characteristic "meaty" aroma. Further research is needed to quantify its exact concentration in different types of meat, such as beef and pork.

-

Ginger (Zingiber officinale): 3-Methyl-2-hexanol has been identified as a constituent of ginger root oil. Specifically, it has been reported in Australian ginger root oil CO2 extract at a concentration of approximately 0.11%.[1] The essential oil of ginger is a complex mixture of several hundred compounds, and 3-Methyl-2-hexanol contributes to its characteristic spicy and aromatic scent. The concentration of this alcohol can vary depending on the geographical origin, variety, and processing method of the ginger.

Quantitative Data

The quantification of 3-Methyl-2-hexanol in natural sources is crucial for understanding its impact on flavor and for quality control purposes. The following table summarizes the available quantitative data.

| Natural Source | Part/Type | Concentration | Reference |

| Ginger (Zingiber officinale) | Root Oil CO2 Extract (Australia) | 0.11% | [1] |

| Meat (General) | Volatiles | Not yet quantified |

Further research is required to establish a more comprehensive database of the concentrations of 3-Methyl-2-hexanol in a wider variety of natural products.

Experimental Protocols

The detection and quantification of 3-Methyl-2-hexanol, a volatile compound often present in complex matrices, requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from solid, liquid, and gaseous samples.

1. Sample Preparation:

-

Solid Samples (e.g., Meat, Ginger): A representative sample is weighed into a headspace vial. The sample may be minced, powdered, or otherwise homogenized to increase the surface area and facilitate the release of volatiles. For meat samples, a typical amount is 1-5 grams. For ginger, a smaller amount of the essential oil or a powdered rhizome sample can be used.

-

Internal Standard: An internal standard (e.g., 2-methyl-3-heptanone) of a known concentration is added to the vial for accurate quantification.[2]

-

Matrix Modification (Optional): For some matrices, the addition of a salt solution (e.g., saturated NaCl) can enhance the release of volatile compounds by increasing the ionic strength of the sample.[3]

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including alcohols.[4]

-

Equilibration and Extraction: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[2][3] The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.[3][5]

3. GC-MS Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatile compounds are thermally desorbed.

-

Gas Chromatography: The desorbed compounds are separated on a capillary column (e.g., DB-WAX, HP-5MS). The oven temperature is programmed to ramp up over time to achieve optimal separation of the analytes.[6]

-

Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification. Identification is typically achieved by comparing the obtained mass spectra with reference spectra in a database (e.g., NIST).

Biosynthesis of 3-Methyl-2-hexanol

While the specific biosynthetic pathway for 3-Methyl-2-hexanol has not been fully elucidated in the identified natural sources, a plausible pathway can be inferred from the general biosynthesis of branched-chain amino acids and their subsequent conversion to alcohols. This pathway is known to occur in plants and microorganisms.

The biosynthesis likely starts from L-isoleucine, a branched-chain amino acid. The pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and reduction steps.

Caption: Plausible biosynthetic pathway of 3-Methyl-2-hexanol from L-isoleucine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and quantification of 3-Methyl-2-hexanol in a natural source.

Caption: A typical experimental workflow for the analysis of 3-Methyl-2-hexanol.

Conclusion

3-Methyl-2-hexanol is a naturally occurring volatile compound that plays a role in the flavor and aroma of certain foods, notably meat and ginger. While its presence has been confirmed, further quantitative studies are necessary to fully understand its distribution and significance across a broader range of natural products. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for its detection and quantification. The proposed biosynthetic pathway, originating from L-isoleucine, offers a framework for further investigation into the metabolic processes that lead to the formation of this and other branched-chain alcohols in nature. This guide serves as a foundational resource for researchers and professionals, providing the necessary technical information to advance the study of this intriguing flavor compound.

References

- 1. 3-methyl-2-hexanol, 2313-65-7 [thegoodscentscompany.com]

- 2. Food Science of Animal Resources [kosfaj.org]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 3-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological significance of 3-Methyl-2-hexanol. The document details the historical context of its first reported synthesis, provides explicit experimental protocols for its preparation and purification, and presents its physicochemical and spectroscopic properties in easily comparable tabular formats. Furthermore, this guide explores the role of 3-Methyl-2-hexanol as a semiochemical in insect communication, outlining the general signaling pathway of insect olfaction. Detailed methodologies for chiral resolution of its enantiomers are also presented. Visual diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways to facilitate understanding.

Introduction

3-Methyl-2-hexanol is a chiral secondary alcohol with the chemical formula C₇H₁₆O. Its structure features a hexane (B92381) backbone with a hydroxyl group at the second carbon and a methyl group at the third carbon. This compound and its isomers are of interest to researchers in fields ranging from organic synthesis to chemical ecology due to their stereochemical properties and roles as semiochemicals in insect communication. This guide serves as a technical resource for professionals requiring detailed information on the synthesis, purification, and biological context of 3-Methyl-2-hexanol.

Discovery and Historical Context

The first documented synthesis of optically active 3-Methyl-2-hexanol can be traced back to the work of P. A. Levene and A. Walti in 1931. Their research focused on the stereospecific synthesis of secondary methyl carbinols to establish configurational relationships among chiral compounds. While their primary focus was on establishing stereochemical relationships, their work laid the foundation for the synthesis of a variety of chiral alcohols, including 3-Methyl-2-hexanol.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of 3-Methyl-2-hexanol is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| CAS Number | 2313-65-7 | --INVALID-LINK-- |

| Appearance | Colorless liquid | |

| Boiling Point | 152-153 °C at 760 mmHg | |

| Density | 0.823 g/cm³ | |

| Solubility | Soluble in alcohol, poorly soluble in water | |

| logP | 2.05 |

Spectroscopic data is critical for the identification and structural elucidation of 3-Methyl-2-hexanol. The following table summarizes key spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to methyl, methylene (B1212753), and methine protons, with a characteristic signal for the proton attached to the hydroxyl-bearing carbon. |

| ¹³C NMR | Seven distinct carbon signals, including those for the two methyl groups, three methylene groups, and two methine carbons (one bearing the hydroxyl group). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations are observed around 2850-2960 cm⁻¹. A C-O stretching peak appears in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 116. Common fragmentation patterns include the loss of a water molecule (M-18), leading to a peak at m/z 98, and the loss of a methyl group (M-15), resulting in a peak at m/z 101. Alpha-cleavage next to the oxygen atom is also a prominent fragmentation pathway. |

Experimental Protocols

Synthesis via Grignard Reaction

The most common and versatile method for the synthesis of 3-Methyl-2-hexanol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. A typical procedure involves the reaction of sec-butylmagnesium bromide with acetaldehyde (B116499).

Materials:

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Acetaldehyde

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of dry diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromopentane in dry diethyl ether.

-

Add a small portion of the 2-bromopentane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of freshly distilled acetaldehyde in dry diethyl ether in the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification by Fractional Distillation

The crude 3-Methyl-2-hexanol obtained from the synthesis can be purified by fractional distillation under atmospheric or reduced pressure.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude 3-Methyl-2-hexanol in the distillation flask with boiling chips or a magnetic stir bar.

-

Heat the flask gently to initiate boiling.

-

Carefully control the heating rate to maintain a slow and steady distillation, allowing for the separation of lower-boiling impurities.

-

Collect the fraction that distills at the boiling point of 3-Methyl-2-hexanol (152-153 °C at atmospheric pressure).

-

Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

Chiral Resolution of Enantiomers

3-Methyl-2-hexanol is a chiral molecule and typically exists as a racemic mixture when synthesized from achiral starting materials. The separation of its enantiomers can be achieved through several methods, including enzymatic kinetic resolution.

This method utilizes the stereoselectivity of an enzyme, such as a lipase (B570770), to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Materials:

-

Racemic 3-Methyl-2-hexanol

-

Immobilized lipase (e.g., Candida antarctica lipase B - CALB, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve racemic 3-Methyl-2-hexanol in the chosen anhydrous organic solvent.

-

Add the immobilized lipase to the solution.

-

Add the acyl donor to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Filter off the immobilized enzyme for reuse.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the esterified enantiomer using column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol using a base (e.g., NaOH) if desired.

Biological Context: Role as a Semiochemical

3-Methyl-2-hexanol has been identified as a semiochemical, a chemical substance that carries information between organisms.[1] Specifically, it can act as a pheromone (intraspecific communication) or a kairomone (interspecific communication) for various insect species. For instance, certain isomers of methylhexanol have been found to be components of the aggregation pheromones of some bark beetle species.

The detection of such volatile compounds in insects is mediated by their sophisticated olfactory system. The general signaling pathway is as follows:

-

Odorant Binding and Transport: Volatile molecules like 3-Methyl-2-hexanol enter the insect's antenna through pores in the sensilla and are bound by Odorant-Binding Proteins (OBPs) present in the sensillar lymph.

-

Receptor Activation: The OBP-odorant complex transports the odorant to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific OR subunit and a highly conserved co-receptor (Orco).

-

Signal Transduction: Binding of the odorant to the specific OR subunit triggers a conformational change, leading to the opening of the ion channel. This results in an influx of cations and depolarization of the ORN membrane.

-

Signal Transmission: The depolarization generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Conclusion